N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Catalog No.
S2903499
CAS No.
919754-79-3
M.F
C22H16N2O3S2
M. Wt
420.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulf...

CAS Number

919754-79-3

Product Name

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-(4-methylsulfonylphenyl)acetamide

Molecular Formula

C22H16N2O3S2

Molecular Weight

420.5

InChI

InChI=1S/C22H16N2O3S2/c1-29(26,27)15-10-8-13(9-11-15)12-18(25)23-22-24-20-16-6-2-4-14-5-3-7-17(19(14)16)21(20)28-22/h2-11H,12H2,1H3,(H,23,24,25)

InChI Key

XFDQZLWWBOLMTE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5

Solubility

not available

Molecular Structure Analysis

The compound possesses several key features:

  • Polycyclic aromatic hydrocarbons (PAHs): It contains an acenaphthene unit, a class of PAHs known for their fused aromatic ring structures []. PAHs are extensively studied due to their potential environmental impact and carcinogenicity [].
  • Heteroaromatic rings: The thiazole ring introduces nitrogen and sulfur atoms into the aromatic structure, potentially affecting its reactivity [].
  • Amide bond: The central amide bond (C-O-N) connects the acenaphthothiazol and phenylsulfonyl moieties, influencing the overall shape and chemical properties of the molecule [].

Chemical Reactions Analysis

  • Hydrolysis: The amide bond may be susceptible to hydrolysis (cleavage by water) under acidic or basic conditions [].
  • Nucleophilic substitution: The electron-withdrawing nature of the sulfonyl group (SO2) might deactivate the attached phenyl ring, making it less susceptible to nucleophilic substitution reactions compared to unsubstituted benzene [].

Due to the lack of specific information, it's important to consider general safety principles when handling unknown organic compounds. These may include:

  • Potential skin and eye irritation
  • Potential respiratory problems if inhaled
  • Unknown flammability and reactivity

XLogP3

3.9

Dates

Modify: 2023-08-17

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